

TUG-905: A Selective FFA1 Agonist for Research and Drug Development

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Compound of Interest

Compound Name: TUG-905

Cat. No.: B10770584

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An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of **TUG-905**, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of FFA1 activation.

Introduction to TUG-905 and FFA1

Free Fatty Acid Receptor 1 (FFA1) is a G protein-coupled receptor that is highly expressed in pancreatic β -cells and enteroendocrine L-cells. It plays a crucial role in glucose homeostasis by potentiating glucose-stimulated insulin secretion (GSIS) and stimulating the release of glucagon-like peptide-1 (GLP-1). This makes FFA1 an attractive therapeutic target for type 2 diabetes. **TUG-905** is a synthetic, small-molecule agonist of FFA1, characterized by its high potency and selectivity, making it a valuable tool for studying FFA1 physiology and for the development of novel anti-diabetic drugs.^{[1][2]}

Physicochemical Properties and In Vitro Potency of TUG-905

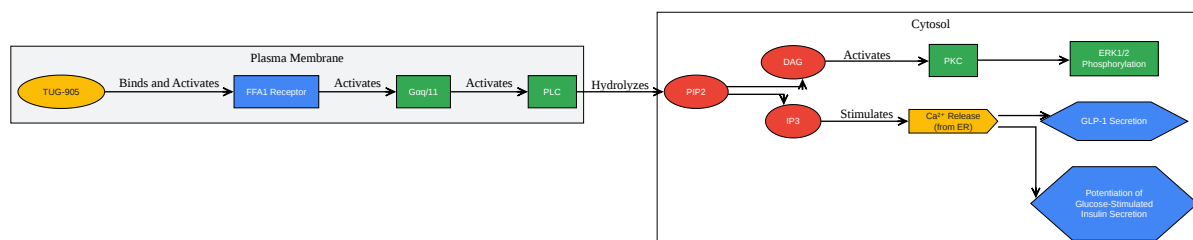
TUG-905 is a potent agonist at both human and murine FFA1 receptors.^[2] Its activity has been characterized in various in vitro assays, demonstrating its high affinity and efficacy.

| Parameter | Species | Value | Assay | Reference |
|-----------|---------|-------|-----------------------------|---|
| pEC50 | Murine | 7.03 | Calcium Mobilization | [3] [4] |
| pEC50 | Human | 7.34 | Dynamic Mass Redistribution | [5] |
| pKi | Human | 8.36 | BRET Assay | [5] |

Mechanism of Action and Signaling Pathways

TUG-905 selectively binds to and activates FFA1. The primary signaling cascade initiated by FFA1 activation is through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The subsequent rise in cytosolic calcium concentration is a key event in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Beyond the canonical Gαq pathway, FFA1 activation can also lead to the phosphorylation of Extracellular signal-regulated kinases (ERK1/2), suggesting the involvement of additional signaling cascades that can influence cellular processes like gene expression and proliferation. [\[1\]](#)



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FFA1 Signaling Pathway Activated by **TUG-905**.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the **TUG-905**-induced increase in intracellular calcium in cells expressing the FFA1 receptor.

Materials:

- HEK293 cells stably expressing human or murine FFA1.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
- Pluronic F-127.

- **TUG-905.**

- 96-well black-walled, clear-bottom microplates.
- Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

- Cell Seeding: Seed FFA1-expressing HEK293 cells into 96-well plates at an appropriate density and culture overnight to allow for cell attachment.
- Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 μ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
- Remove the culture medium from the cells and add the loading buffer to each well.
- Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
- Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.
- Add a final volume of 100 μ L of assay buffer to each well.
- Compound Preparation: Prepare a 2x concentrated stock solution of **TUG-905** at various concentrations in the assay buffer.
- Measurement: Place the cell plate and the compound plate into the fluorescence plate reader.
- Establish a baseline fluorescence reading for approximately 10-20 seconds.
- Automatically add 100 μ L of the **TUG-905** stock solution to the corresponding wells.
- Immediately begin recording the fluorescence intensity for 2-3 minutes. The change in fluorescence corresponds to the change in intracellular calcium concentration.
- Data Analysis: Determine the peak fluorescence response for each concentration of **TUG-905** and plot the concentration-response curve to calculate the pEC50.

GLP-1 Secretion Assay

This protocol outlines a method to assess the effect of **TUG-905** on GLP-1 secretion from the murine enteroendocrine cell line STC-1.

Materials:

- STC-1 cells.
- Cell culture medium (e.g., DMEM with high glucose and 10% FBS).
- Assay buffer (e.g., Krebs-Ringer bicarbonate buffer (KRB) supplemented with 0.1% BSA).
- **TUG-905**.
- DPP-4 inhibitor (e.g., sitagliptin).
- Protease inhibitor cocktail.
- 24-well cell culture plates.
- GLP-1 ELISA kit.

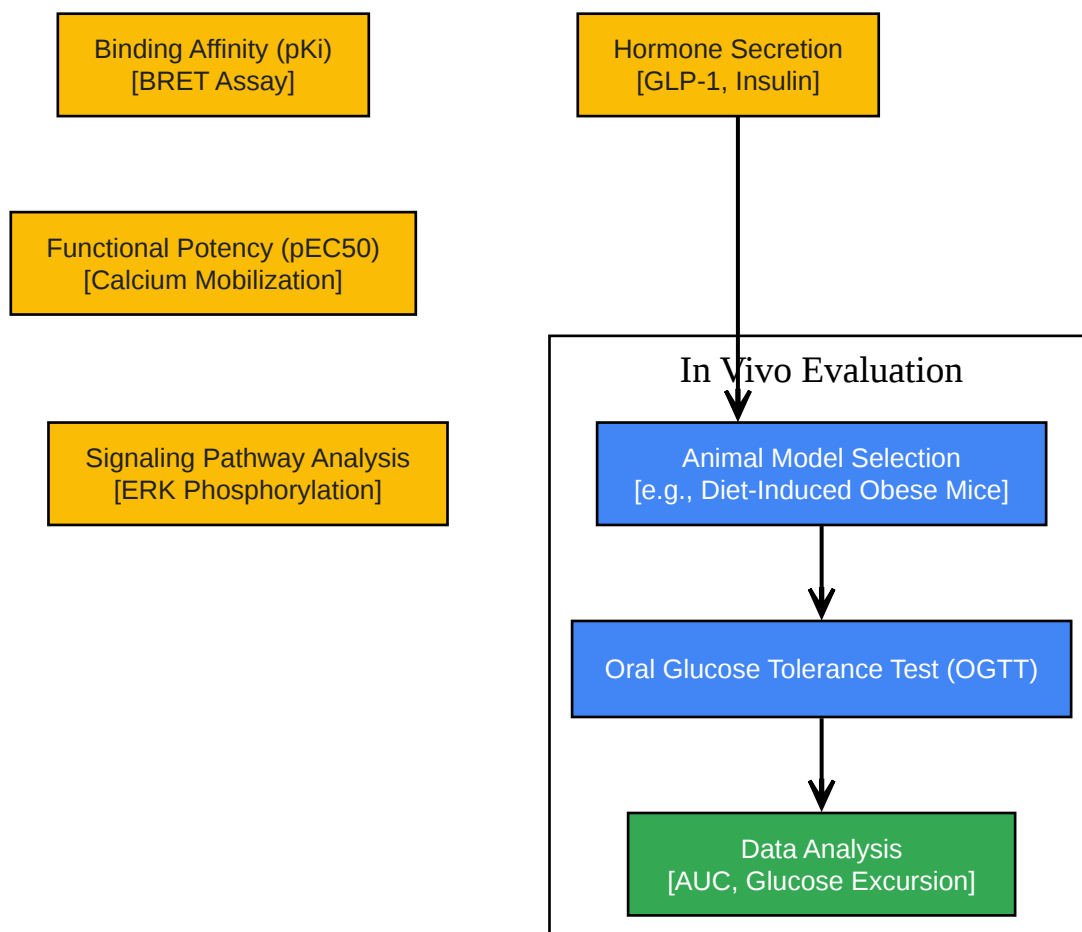
Procedure:

- Cell Seeding: Seed STC-1 cells into 24-well plates and culture until they reach approximately 80-90% confluency.
- Cell Washing: Gently wash the cells twice with pre-warmed assay buffer.
- Pre-incubation: Add 500 μ L of assay buffer to each well and incubate for 1-2 hours at 37°C to establish a basal secretion rate.
- Stimulation: Prepare stimulation solutions containing different concentrations of **TUG-905** in the assay buffer. Also, include a vehicle control.
- Remove the pre-incubation buffer and add 500 μ L of the respective stimulation solutions to the wells.

- Incubate the plate at 37°C for 2 hours.
- Sample Collection: After incubation, collect the supernatant from each well.
- Immediately add a DPP-4 inhibitor and a protease inhibitor cocktail to the collected supernatant to prevent GLP-1 degradation.
- Centrifuge the samples to remove any cellular debris.
- GLP-1 Measurement: Determine the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
- Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Plot the GLP-1 concentration against the **TUG-905** concentration.

In Vivo Applications

While specific in vivo data for **TUG-905** is limited in the public domain, its demonstrated in vitro potency suggests its utility in animal models of type 2 diabetes. A common in vivo experiment to assess the efficacy of an FFA1 agonist is the oral glucose tolerance test (OGTT).



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